molecular formula C18H11F2N3O2S B2847629 N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide CAS No. 941913-97-9

N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide

Cat. No.: B2847629
CAS No.: 941913-97-9
M. Wt: 371.36
InChI Key: XFRCOMPDWSKGJD-UHFFFAOYSA-N
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Description

N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Chemical Reactions Analysis

N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects .

Comparison with Similar Compounds

N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide can be compared with other benzothiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

Properties

IUPAC Name

N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F2N3O2S/c19-12-8-13(20)16-15(9-12)26-18(22-16)23(10-11-4-2-1-3-5-11)17(24)14-6-7-21-25-14/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFRCOMPDWSKGJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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